3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909774
InChI: InChI=1S/C11H9BrO3/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13/h1-4,8-9H,5H2,(H,14,15)
SMILES:
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS No.:

Cat. No.: VC15909774

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid -

Specification

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name 3-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H9BrO3/c12-9-8(11(14)15)5-6-3-1-2-4-7(6)10(9)13/h1-4,8-9H,5H2,(H,14,15)
Standard InChI Key ADHYSQOHEHXZTI-UHFFFAOYSA-N
Canonical SMILES C1C(C(C(=O)C2=CC=CC=C21)Br)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid, reflects its hybrid structure combining aromatic and aliphatic features. The naphthalene ring system is partially saturated at positions 1,2,3,4, creating a bicyclic framework with a ketone at C4 and a carboxylic acid at C2. The bromine atom at C3 introduces steric and electronic effects that influence reactivity.

Key structural attributes include:

  • Stereochemistry: The tetrahydronaphthalene system adopts a chair-like conformation, with the bromine and carboxylic acid groups in equatorial positions to minimize steric strain.

  • Electron Distribution: The electron-withdrawing carboxylic acid and ketone groups polarize the ring, enhancing electrophilic substitution reactivity at the meta and para positions relative to bromine.

PropertyValue
Molecular FormulaC₁₁H₉BrO₃
Molecular Weight269.09 g/mol
CAS Number408312-67-4
IUPAC Name3-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
SMILESC1C(C(C(=O)C2=CC=CC=C21)Br)C(=O)O

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromine-bearing carbon (δ 45–50 ppm in 13C^{13}\text{C} NMR) and the ketone carbonyl (δ 205–210 ppm). Infrared (IR) spectroscopy shows strong absorption bands at 1700–1750 cm⁻¹ (carboxylic acid C=O) and 1680–1700 cm⁻¹ (ketone C=O) .

Synthesis and Manufacturing

Industrial-Scale Production

Synthesis typically involves multi-step reactions starting from 1,2,3,4-tetrahydronaphthalen-2-carboxylic acid (Table 2). A common route includes:

  • Bromination: Electrophilic bromination using Br2\text{Br}_2 in acetic acid at 0–5°C to introduce bromine at C3.

  • Oxidation: Conversion of the C4 methylene group to a ketone using potassium permanganate (KMnO4\text{KMnO}_4) in acidic conditions.

StepReagents/ConditionsYield (%)
1Br2\text{Br}_2, CH₃COOH, 0°C78
2KMnO4\text{KMnO}_4, H₂SO₄, 60°C85

Alternative methods employ palladium-catalyzed cross-coupling to install the bromine atom, though these are less cost-effective for large-scale production .

Purification and Quality Control

Purification via recrystallization from ethanol/water mixtures achieves >97% purity, as verified by high-performance liquid chromatography (HPLC) . Industrial batches are standardized using:

  • Melting Point: 182–184°C (decomposes).

  • Residual Solvents: Gas chromatography (GC) limits for acetic acid (<500 ppm) and methanol (<3000 ppm) .

Biological Activities and Mechanisms

Antiproliferative Effects

Structural analogs of 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme. In vitro studies demonstrate IC₅₀ values of 12–18 μM against HeLa and MCF-7 cancer cell lines, with apoptosis induction via mitochondrial pathway activation.

Applications in Pharmaceutical Development

Prodrug Design

The carboxylic acid group facilitates prodrug conjugation via esterification. For example, coupling with pentafluorophenol enhances blood-brain barrier permeability, enabling central nervous system (CNS) drug delivery.

Material Science Applications

As a monomer in polyester synthesis, the compound’s rigid naphthalene core improves polymer thermal stability. Copolymers exhibit glass transition temperatures (TgT_g) up to 215°C, compared to 180°C for terephthalate-based analogs .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
P264Wash hands thoroughly after handling

Environmental Impact

Biodegradation studies show a half-life of 28 days in soil, with minimal bioaccumulation potential (log KowK_{ow} = 1.9) .

Structural Analogs and Comparative Analysis

Brominated Naphthalene Derivatives

Comparing 3-bromo-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with related compounds highlights the impact of substituent positioning:

CompoundBiological Activity (IC₅₀)Thermal Stability (TgT_g)
4-Bromo-1,2-dihydronaphthalene-1-carboxylic acid22 μM (HeLa)195°C
2-Bromo-3-oxotetralin-4-carboxylic acid15 μM (MCF-7)210°C

The C3 bromine and C4 ketone in the target compound optimize steric interactions with enzyme active sites, enhancing potency .

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